molecular formula C16H13N3OS2 B6519481 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896347-88-9

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519481
CAS RN: 896347-88-9
M. Wt: 327.4 g/mol
InChI Key: LGSLMLFRWUGKFY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (MTB) is a novel small molecule that has been studied for its potential use in various scientific research applications. MTB is a member of the thiazole family of compounds and is characterized by its unique structure, which consists of a methylsulfanyl group, a 4-pyridin-4-yl-1,3-thiazol-2-yl group and a benzamide group. MTB has been shown to possess a variety of biochemical and physiological effects, as well as potential applications for laboratory experiments.

Scientific Research Applications

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use in various scientific research applications. 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been shown to possess antibacterial activity, with the ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has also been shown to possess anti-inflammatory, anti-fungal, and anti-cancer activities, with the potential to be used in the treatment of various diseases. 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has also been studied for its potential use as a drug delivery system, with the ability to transport drugs to targeted areas in the body. Additionally, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use in the development of novel materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide exerts its effects by binding to various receptors in the body, such as the Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB). 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is also believed to interact with various enzymes in the body, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is believed to activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been shown to possess a variety of biochemical and physiological effects. 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been shown to possess anti-inflammatory and anti-cancer activities, with the potential to be used in the treatment of various diseases. 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has also been shown to possess anti-microbial activity, with the ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. Additionally, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been shown to possess antioxidant activity, with the ability to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several advantages and limitations for laboratory experiments. One of the main advantages of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is its low cost and availability. Additionally, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not very stable and is prone to degradation, making it difficult to store for long periods of time. Additionally, 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is to further explore the mechanism of action of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide and investigate its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide as a drug delivery system, as well as its potential use in the development of novel materials. Additionally, research could be conducted to explore the potential use of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide in the development of new antibiotics and anti-cancer drugs. Finally, research could be conducted to explore the potential use of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide in the development of novel materials, such as polymers and nanomaterials.

Synthesis Methods

2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can be synthesized from 4-iodo-1,3-thiazole and 4-pyridin-4-ylbenzamide through a three-step process. The first step involves the reaction of 4-iodo-1,3-thiazole with 4-pyridin-4-ylbenzamide in the presence of NaOMe (sodium methoxide) to form an intermediate compound. The second step involves the reaction of the intermediate compound with methylsulfanyl ethyl chloride in the presence of NaOMe to form 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. The third step involves the purification of 2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide through recrystallization.

properties

IUPAC Name

2-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-21-14-5-3-2-4-12(14)15(20)19-16-18-13(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSLMLFRWUGKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

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